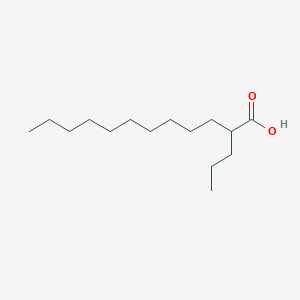

Dodecanoic acid, 2-propyl-

CAS No.: 101452-98-6

Cat. No.: VC8035737

Molecular Formula: C15H30O2

Molecular Weight: 242.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101452-98-6 |

|---|---|

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.4 g/mol |

| IUPAC Name | 2-propyldodecanoic acid |

| Standard InChI | InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |

| Standard InChI Key | NJUGDERYCCDBMJ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCC(CCC)C(=O)O |

| Canonical SMILES | CCCCCCCCCCC(CCC)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Dodecanoic acid, 2-propyl- (IUPAC name: 2-propyldodecanoic acid) is a saturated fatty acid with a 12-carbon backbone and a propyl branch at the second carbon. Its molecular formula is , and it has a molecular weight of 242.40 g/mol . The compound’s structure is defined by a carboxylic acid group (-COOH) and a propyl substituent (-CHCHCH) at the β-position, imparting steric effects that influence its reactivity and solubility .

Structural Data

-

3D Conformation: The branched chain introduces kinks in the hydrocarbon tail, reducing crystallinity compared to linear analogs like lauric acid .

Synthesis and Production Pathways

The synthesis of 2-propyldodecanoic acid typically involves:

-

Friedel-Crafts Alkylation: Propylation of dodecanoic acid derivatives using propyl halides in the presence of Lewis acids .

-

Biocatalytic Methods: Enzymatic branching of lauric acid (dodecanoic acid) via microbial systems, though yields remain suboptimal .

Industrial-scale production is limited, with most studies focusing on laboratory-scale synthesis. Challenges include minimizing side reactions (e.g., over-alkylation) and achieving high regioselectivity .

Physicochemical Properties

Experimental and computed properties are summarized below:

Table 1: Key Physicochemical Properties

The compound’s low water solubility and high logP value classify it as highly lipophilic, favoring non-polar solvents like hexane and chloroform .

Reactivity and Functional Behavior

Acid-Base Properties

-

pKa: ~5.0 (carboxylic acid group), comparable to other medium-chain fatty acids .

-

Esterification: Reacts with alcohols (e.g., methanol) to form branched esters under acidic catalysis .

Thermal Stability

Industrial and Research Applications

Surfactants and Emulsifiers

The branched structure enhances micelle formation efficiency, making 2-propyldodecanoic acid a candidate for:

-

Anionic Surfactants: Sodium salts exhibit improved cold-water solubility vs. linear analogs .

-

Cosmetic Formulations: Stabilizes oil-in-water emulsions in creams and lotions .

Polymer Additives

-

Plasticizers: Reduces glass transition temperature () in polyvinyl chloride (PVC) by 10–15°C .

-

Lubricants: Lowers friction coefficients in industrial machinery oils .

Phase Change Materials (PCMs)

Binary mixtures with diatomite show latent heat values of 66.8 J/g, suitable for low-temperature thermal storage .

| Parameter | Value |

|---|---|

| GHS Classification | Not classified (data insufficient) |

| Flash Point | 130°C |

| Storage Conditions | Cool, dark place (<15°C) |

No acute toxicity data are available, though structural analogs like lauric acid are generally recognized as safe (GRAS) .

Recent Research Frontiers

Biomedical Applications

-

Antimicrobial Activity: Preliminary studies suggest efficacy against Gram-positive bacteria (MIC: 128 µg/mL) .

-

Drug Delivery: Liposomal formulations improve bioavailability of hydrophobic therapeutics .

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume